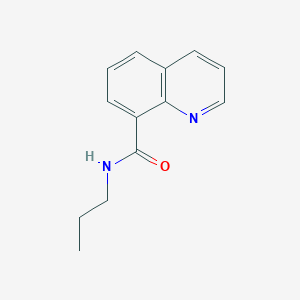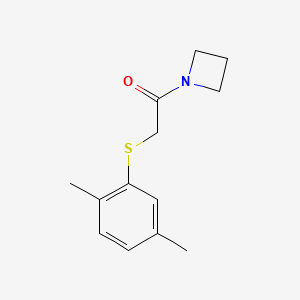
3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide, also known as FUB-APINACA, is a synthetic cannabinoid that has been identified as a designer drug. It is a potent agonist of the cannabinoid receptors and is known to produce effects similar to those of THC, the main psychoactive component of cannabis. In recent years, FUB-APINACA has gained popularity as a recreational drug and has been associated with a number of adverse effects.
作用机制
3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body. When these receptors are activated, they produce a range of effects, including changes in mood, appetite, and pain perception. 3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide is thought to produce its effects by binding to these receptors and activating them, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide has been shown to produce a range of biochemical and physiological effects in the body. It has been found to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that are associated with feelings of pleasure and reward. It has also been found to decrease levels of GABA, which is a neurotransmitter that is involved in the regulation of anxiety and stress.
实验室实验的优点和局限性
3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on the body. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, 3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide has several limitations as well. It has been associated with a range of adverse effects, including seizures and respiratory depression, which can make it difficult to use in certain types of experiments.
未来方向
There are several future directions for research on 3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide. One area of interest is the development of new synthetic cannabinoids that are more potent and selective than 3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide. Another area of interest is the development of new therapeutic applications for synthetic cannabinoids, such as the treatment of pain and inflammation. Additionally, more research is needed to understand the long-term effects of 3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide on the body, including its potential for addiction and other adverse effects.
合成方法
3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide can be synthesized using a variety of methods, including the reaction of 3-fluorobenzoyl chloride with N,N-dimethylpiperidin-4-amine in the presence of a base such as triethylamine. The resulting product can then be purified using chromatography techniques.
科学研究应用
3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. Studies have shown that 3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide can produce a range of effects, including analgesia, sedation, and hypothermia.
属性
IUPAC Name |
3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-11-4-5-12(10-14(11)16)15(19)18(3)13-6-8-17(2)9-7-13/h4-5,10,13H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKRVYGEWSSYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2CCN(CC2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)


![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)



![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)
![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)



